Methyl 2-[(4-piperidinylacetyl)amino]benzoate
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Overview
Description
Methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with piperidine derivatives under specific conditions. One common method includes the acylation of 2-aminobenzoic acid with 2-piperidin-4-ylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzoate derivatives.
Scientific Research Applications
Methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
- 4-Aminobenzoic acid derivatives
Uniqueness
Methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl 2-[(2-piperidin-4-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3,(H,17,18) |
InChI Key |
ASVYNWGUNLQXQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2CCNCC2 |
Origin of Product |
United States |
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